Quetiapine Sulfoxide-d8 is a deuterated metabolite of Quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The compound is classified under pharmaceutical reference standards and is significant in pharmacokinetic studies due to its stable isotope labeling, which aids in tracing metabolic pathways in biological systems. Quetiapine Sulfoxide-d8 has a molecular formula of and a molecular weight of 407.56 g/mol .
The synthesis of Quetiapine Sulfoxide-d8 typically involves the deuteration of Quetiapine Sulfoxide. This can be achieved through various synthetic routes, including:
Industrial production mirrors laboratory synthesis but operates on a larger scale, utilizing high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels exceeding 95% . Specialized facilities are required to maintain safety and quality control throughout the production process.
Quetiapine Sulfoxide-d8 can undergo several chemical reactions, including:
Quetiapine Sulfoxide-d8 primarily acts as an antagonist at dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptors. This antagonistic action inhibits receptor activity, leading to modulation of neurotransmission pathways involved in mood regulation and psychotic symptoms.
The conversion of Quetiapine to Quetiapine Sulfoxide-d8 occurs via metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is crucial for understanding the pharmacokinetics and dynamics of the drug .
After oral administration, Quetiapine is rapidly absorbed, with peak plasma concentrations typically reached within 1 to 2 hours. The presence of other drugs can influence its metabolism significantly, affecting both efficacy and stability .
Quetiapine Sulfoxide-d8 is primarily utilized in scientific research settings, particularly in pharmacokinetic studies and drug metabolism analysis. Its stable isotope labeling allows for precise tracking of metabolic pathways in human subjects or animal models, aiding in understanding drug efficacy, safety profiles, and adherence rates among patients prescribed Quetiapine . Additionally, it serves as a reference standard for analytical testing in pharmaceutical development .
Quetiapine Sulfoxide-d8 (CAS 1330238-38-4) is a deuterium-labeled isotopologue of the primary metabolite of the antipsychotic drug quetiapine. Its molecular formula is C21H17D8N3O3S, with a molecular weight of 407.56 g/mol. The deuterium atoms are strategically incorporated at eight positions on the piperazine ring of the parent molecule, specifically replacing hydrogen atoms at the ethylenediamine bridge (-CH2-CH2- → -CD2-CD2-). This isotopic labeling pattern is confirmed by the SMILES notation: O=S1C=2C(C(=NC=3C1=CC=CC3)N4C(C(N(CCOCCO)C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])=CC=CC2
[1] [2]. The structure preserves the dibenzothiazepine core and sulfoxide moiety characteristic of quetiapine sulfoxide, with isotopic substitution exclusively at metabolically stable sites to minimize isotopic exchange in vivo. This deliberate deuteration maintains the compound's steric and electronic properties while altering its metabolic fate [5].
Table 1: Structural Characteristics of Quetiapine Sulfoxide-d8
Property | Specification |
---|---|
Molecular Formula | C21H17D8N3O3S |
CAS Number | 1330238-38-4 |
Deuterium Positions | 8 deuteriums on piperazine ring |
Unlabeled Analog CAS | 329216-63-9 (Quetiapine Sulfoxide) |
SMILES Notation | As provided above |
Quetiapine Sulfoxide-d8 exhibits physicochemical behavior governed by its sulfoxide group and deuterated aliphatic chains. It exists as a solid powder with a purity typically exceeding 95% when assessed via HPLC [2] [3]. The sulfoxide moiety contributes to its polarity, rendering it soluble in polar organic solvents like methanol, DMSO, and DMF, but insoluble in aqueous media without cosolvents. Stability studies indicate that the compound remains chemically intact for over three years when stored at -20°C in desiccated, dark conditions. Short-term stability (days to weeks) is maintained at 0-4°C, though exposure to light, heat (>25°C), or humidity accelerates degradation [2] [5] [6].
The deuterium substitution marginally enhances its thermal stability compared to the non-deuterated analog due to the stronger carbon-deuterium (C-D) bond, which exhibits a lower zero-point energy than C-H bonds. However, the sulfoxide group remains susceptible to reduction or further oxidation under extreme conditions. Analytical stability assessments via UPLC-MS/MS confirm negligible degradation (<5%) after 60 days in refrigerated environments when protected from light [6].
Table 2: Physicochemical and Stability Profile of Quetiapine Sulfoxide-d8
Parameter | Characteristics |
---|---|
Physical Form | Solid powder |
Purity | >95% (HPLC) |
Solubility | Soluble in DMSO, methanol, DMF; insoluble in water |
Storage Recommendations | Long-term: -20°C; Short-term: 0-4°C (desiccated) |
Shelf Life | >3 years under optimal storage |
Key Stability Risks | Light, humidity, temperatures >25°C |
The deuterated and non-deuterated forms of quetiapine sulfoxide share identical core pharmacological targets as metabolites of quetiapine. Both act as inactive metabolites originating from the parent drug's oxidation via CYP3A4 enzymes. However, isotopic labeling introduces subtle but analytically significant differences:
Table 3: Isotopic vs. Non-Isotopic Quetiapine Sulfoxide Comparative Profile
Property | Quetiapine Sulfoxide-d8 | Quetiapine Sulfoxide |
---|---|---|
Molecular Weight | 407.56 g/mol | 399.53 g/mol |
Key Analytical Role | Internal standard for LC-MS/MS | Target analyte |
Metabolic Pathway | CYP3A4-mediated oxidation (slowed at D-sites) | Standard CYP3A4 oxidation |
Pharmacological Activity | Inactive metabolite | Inactive metabolite |
Plasma Detection | Used as reference tracer | Quantified in patient samples |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3